molecular formula C15H9NO B14756676 Benzofuro[3,2-g]quinoline CAS No. 243-43-6

Benzofuro[3,2-g]quinoline

Cat. No.: B14756676
CAS No.: 243-43-6
M. Wt: 219.24 g/mol
InChI Key: UWHIDCJSANILAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuro[3,2-g]quinoline is a sophisticated tetracyclic heterocyclic compound that represents a promising scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of fused structures that incorporate both benzofuran and quinoline moieties, which are individually recognized as "privileged structures" due to their widespread appearance in biologically active molecules . As such, it serves as a valuable intermediate for the synthesis of novel chemical entities and for probing new biological pathways. The primary research interest in benzofuroquinoline derivatives stems from their pronounced biological activities. Studies on closely related structural isomers have demonstrated excellent and selective antileukemia activity against cell lines such as MV-4-11 (an acute myelocytic leukemia line), with some specific hydroxy-substituted compounds showing particularly high potency . Furthermore, analogous compounds have been designed and identified as dual inhibitors of Cyclin-dependent kinase 2 (CDK2) and Topoisomerase I (Topo I) . This dual-targeting mechanism represents a novel strategy in cancer research, as CDK2 is a key regulator of the cell cycle, and Topo I is a critical enzyme for DNA replication. Inhibition of these targets can lead to cell cycle arrest (often in the S-phase) and the triggering of apoptosis in cancer cells . Beyond oncology, the quinoline core is a well-established pharmacophore in antimalarial research . The integration of this core with a benzofuran ring generates hybrid molecules that are investigated for their potential efficacy against Plasmodium falciparum , the parasite responsible for malaria, possibly through inhibition of β-hematin formation . Researchers value this compound for developing new therapeutic agents against parasitic diseases. This product is offered as a high-purity chemical for non-clinical, non-diagnostic applications. It is intended for use by qualified scientific professionals in laboratory settings only. Applications: • Lead compound in anticancer drug discovery • Biological screening against kinase and topoisomerase targets • Mechanistic studies for cell cycle arrest and apoptosis • Synthesis of novel antiplasmodial agents • Medicinal chemistry research and structure-activity relationship (SAR) studies Handling Note: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

243-43-6

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

[1]benzofuro[3,2-g]quinoline

InChI

InChI=1S/C15H9NO/c1-2-6-14-11(5-1)12-8-10-4-3-7-16-13(10)9-15(12)17-14/h1-9H

InChI Key

UWHIDCJSANILAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C4C(=C3)C=CC=N4

Origin of Product

United States

Biological Activities and Mechanistic Studies of Benzofuro 3,2 G Quinoline and Its Analogs

Research into Antiproliferative and Anticancer Mechanisms

The core of research into benzofuroquinoline analogs has been the exploration of their ability to halt the proliferation of cancer cells and induce cell death. These investigations span from initial screenings against various cancer cell lines to detailed studies aimed at identifying the specific cellular machinery these compounds target.

The initial assessment of potential anticancer agents typically involves evaluating their ability to inhibit the growth of cancer cells in a laboratory setting. Analogs of benzofuroquinoline have demonstrated broad and potent activity against both hematological malignancies and solid tumors.

A series of benzofuro[3,2-c]quinoline derivatives have shown notable efficacy against acute myelocytic leukemia (AML). In studies using the MV-4-11 leukemia cell line, many of these compounds exhibited significant growth inhibition.

Notably, substitutions on the molecular scaffold played a critical role in determining the potency of these compounds. For instance, compound 2e , which features a hydroxyl group at the C5 position, demonstrated the highest activity with a half-maximal inhibitory concentration (IC50) of 0.12 μM. The presence of a hydroxyl group at other positions, such as C8 (compound 2q , IC50 = 0.24 μM), also conferred strong antileukemia effects.

A crucial aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. To this end, the most active benzofuro[3,2-c]quinoline derivatives were tested against normal peripheral blood mononuclear cells (PBMCs). Compounds 2e , 2p , 2q , and 2u showed significantly higher toxicity towards the leukemia cells than towards the healthy PBMCs, indicating a favorable selectivity index.

Table 1: In Vitro Antileukemia Activity of Select Benzofuro[3,2-c]quinoline Analogs

Analogs of benzofuroquinoline have demonstrated a broad spectrum of activity against various solid tumors. For example, certain benzofuroquinolinediones showed cytotoxicity that was similar or superior to the standard chemotherapeutic drug doxorubicin (B1662922) across eight different human cancer cell lines.

Specifically, a benzofuro[3,2-c]quinoline derivative known as Compound E was identified as a potent antiproliferative agent against renal (UO-31) and melanoma (UACC-257 and UACC-62) cell lines. Furthermore, research on benzofuro[3,2-b]quinoline derivatives revealed that compound 7e had potent cytotoxic activity against the A549 lung cancer cell line (IC50: 0.155 µM), while compound 8d was highly active against the MCF7 breast cancer cell line (IC50: 0.170 µM).

Other related heterocyclic systems have also shown promise. A series of pyrazolo[4,3-f]quinoline derivatives were effective against a panel of six cancer cell lines, with compounds 1M , 2E , and 2P showing GI50 (concentration for 50% growth inhibition) values below 8 µM across all tested lines, which included renal (ACHN), breast (MM231), and pancreatic (PC-3) cancer cells. In the search for new agents against pancreatic cancer, amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), an analog of the natural alkaloid neocryptolepine, were tested. One conjugate, Compound 2 , demonstrated dose-dependent efficacy against both primary (BxPC-3) and metastatic (AsPC-1) pancreatic cancer cells.

Table 2: In Vitro Activity of Benzofuroquinoline Analogs Against Solid Tumor Cell Lines

To understand how benzofuroquinoline analogs exert their anticancer effects, researchers have investigated their interactions with key proteins involved in cell growth and replication. These studies have revealed that these compounds can inhibit multiple critical targets, often leading to cell cycle arrest and apoptosis.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a common feature of many cancers. This makes them an attractive target for cancer therapy. Efforts to develop inhibitors have led to the discovery of benzofuro[3,2-b]quinoline derivatives with potent activity against CDK2. One such compound, ZLHQ-5f , emerged from a scaffold hopping strategy and exhibited promising CDK2 inhibitory activity. Another analog, compound 7e , was identified as a potent CDK2 inhibitor with an IC50 value of 0.149 µM. The inhibition of CDK2 can disrupt cell cycle progression, preventing cancer cells from dividing and proliferating.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They are validated targets for many established anticancer drugs. Several benzofuroquinoline analogs have been found to interfere with the function of these enzymes.

Some derivatives have been identified as dual inhibitors. For example, the unique structure of ZLHQ-5f , a benzofuro[3,2-b]quinoline, gives it the ability to inhibit both CDK2 and Topoisomerase I (Topo I).

Other analogs show selectivity for Topoisomerase II (Topo II). A series of benzofuroquinolinediones displayed excellent inhibitory activity against Topo II at a concentration of 5 µM. Within this series, compounds 8d and 8i were particularly potent, with IC50 values of 1.19 µM and 0.68 µM, respectively, making them significantly more powerful than the standard Topo II inhibitor etoposide (B1684455) (IC50 = 78.4 µM). These same compounds showed much lower activity against Topo I, indicating a preference for the Topo II enzyme. Additionally, the pyrazolo[4,3-f]quinoline derivative 2E showed a pattern of Topoisomerase IIα inhibition equivalent to that of etoposide at a 100 µM concentration.

Elucidation of Molecular Targets and Associated Pathways

G-Quadruplex DNA Stabilization and Interaction

Benzofuroquinoline derivatives have been identified as promising ligands for the selective recognition and stabilization of G-quadruplex (G4) DNA structures. nih.gov These structures, formed in guanine-rich regions of DNA, are implicated in crucial cellular processes and are considered attractive targets for anticancer drug development. researchgate.net The structural diversity of unimolecular G-quadruplexes, including variations in G-tetrad number, folding topologies, and loop structures, makes them particularly amenable to targeting by small molecules. researchgate.net

In the quest for ligands with enhanced selectivity for G-quadruplex DNA over duplex DNA, a series of 11-peptidyl benzofuroquinoline (P-BFQ) derivatives were designed. nih.gov These derivatives incorporate peptidyl side chains composed mainly of alkaline and aromatic amino acids such as Arginine, Lysine, Histidine, and Phenylalanine. nih.gov The rationale behind this design is to improve the selective recognition and stabilizing capability for G4 DNA. nih.gov Biophysical assays and molecular dynamics simulations have shown that certain compounds can potently interact with and stabilize G4 structures, showing a distinct preference for parallel/hybrid G4 topologies over dsDNA. mdpi.com The development of such selective G4-stabilizing compounds is a significant area of research, with techniques like click chemistry being employed to create ligands that bind tightly to G-quadruplex DNA, even in the presence of high concentrations of competing duplex DNA. nih.gov

One derivative, 11-(2-((S)-5-amino-6-((S)-1-amino-5-guanidino-1-oxopentan-2-ylamino)-6-oxohexylamino)-2-oxoethylamino)-5-methylbenzofuro[3,2-b]quinolin-5-ium (a P-BFQ derivative with an arginine-lysine peptide sequence), demonstrated notable G4-stabilizing properties. nih.gov

Table 1: Examples of Benzofuroquinoline Analogs and their G4-DNA Interaction

Compound Name Chemical Class Key Finding
11-peptidyl benzofuroquinoline (P-BFQ) derivatives Peptidyl Benzofuroquinoline Designed for selective recognition and stabilization of G-quadruplex DNA. nih.gov
Tubulin Assembly Modulation

The modulation of tubulin assembly is a key mechanism for various anticancer agents. Research into quinoline-benzofuran conjugates has revealed their potential as antitumor agents that function by inhibiting tubulin assembly. nih.gov While direct studies on benzofuro[3,2-g]quinoline are limited, the activity of its analogs suggests a promising avenue for investigation. For instance, Chang and coworkers designed and synthesized a series of quinoline-benzofuran conjugates that exhibited significant anticancer activity through the inhibition of tubulin polymerization. nih.gov This mechanism is shared by other heterocyclic compounds, indicating the potential of the fused quinoline-benzofuran scaffold to interfere with microtubule dynamics, a critical process for cell division. nih.gov

NF-κB Pathway Inhibition

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of cellular processes, and its dysregulation is linked to cancer. acs.org Quinolines and their derivatives have been reported to inhibit the NF-κB pathway. acs.org A synthetic derivative of benzofuran (B130515) lignan (B3055560), referred to as Benfur, has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells. nih.gov The mechanism involves the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit. nih.govacs.org

Another study on a novel quinoline (B57606) compound, Q3 (4-Hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide), demonstrated an inhibitory effect on the canonical NF-κB pathway. acs.org This compound was found to interfere with the nuclear translocation of the p65 subunit without suppressing IκBα degradation, suggesting a distinct mechanism of action. acs.org These findings highlight the potential of benzofuran and quinoline-based scaffolds to modulate the NF-κB pathway, which could contribute to their antitumor activities. nih.govacs.org The synthetic derivative Benfur, in particular, was shown to induce cell death partially through the inhibition of NF-κB. nih.gov

Src Kinase Inhibition

Src kinase, a non-receptor tyrosine kinase, is another important target in cancer therapy due to its role in cell proliferation, survival, and metastasis. Benzofuran derivatives have been identified as exerting their anticancer effects through the inhibition of Src kinase. nih.gov More specifically, structural modifications of 4-anilinoquinoline-3-carbonitriles have led to the development of 4-anilinobenzo[g]quinoline-3-carbonitriles, a series with enhanced Src inhibitory properties. nih.gov

Within this series, analogs featuring cyclic basic amine groups attached via ethoxy linkages at the C-8 position were found to be the most active in vitro. nih.gov Many of these compounds displayed subnanomolar IC50 values against Src kinase. nih.gov For example, compound 17a emerged as the most potent analog synthesized, with an IC50 of 0.15 nM against Src kinase and 10 nM against Src-transformed fibroblasts. nih.gov Molecular modeling studies suggested that these exceptional inhibitory activities are largely due to favorable van der Waals interactions within the kinase's active site. nih.gov

Table 2: Src Kinase Inhibitory Activity of a Benzo[g]quinoline Analog

Compound Target IC50 (nM) Cell-based Assay IC50 (nM)

| 17a (a 4-anilinobenzo[g]quinoline-3-carbonitrile derivative) | Src Kinase | 0.15 | 10 (Src-transformed fibroblasts) |

Cell Cycle Arrest and Apoptosis Induction Pathways

Benzofuroquinoline derivatives have been shown to exert anticancer effects by inducing cell cycle arrest and apoptosis. The compound ZLHQ-5f, a derivative of benzofuro[3,2-b]quinoline, has been found to arrest the cell cycle in the S-phase and trigger apoptosis in HCT116 colon cancer cells. nih.gov This compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I). CDK2 is a key regulator of cell cycle progression, and its inhibition is a mature strategy for cancer treatment.

Similarly, another derivative, ZDQ-0620, was observed to induce apoptosis through G0/G1 cell cycle arrest and the mitochondrial pathway in colorectal cancer cells. nih.gov The induction of apoptosis by these compounds is a crucial component of their antitumor activity. For example, a synthetic benzofuran lignan derivative known as Benfur was found to induce apoptosis in p53-positive cells, activating caspase 3 and increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov This compound also caused cell cycle arrest at the G2/M phase in Jurkat T-cells by increasing the levels of p21, p27, and cyclin B. nih.gov

Investigations into Antimicrobial and Antituberculosis Activities

Antibacterial and Antifungal Spectrum of Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of quinoline have demonstrated a broad spectrum of pharmacological properties, including antibacterial and antifungal activities. The emergence of drug-resistant microbial strains necessitates the discovery of new and effective antimicrobial drugs.

Specifically, derivatives of benzofuroquinoline have shown promise in this area. A series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. nih.gov Among these, 11-methoxybenzofuro[2,3-b]quinoline, 11-methylaminobenzofuro[2,3-b]quinoline, and 11-dimethylaminobenzofuro[2,3-b]quinoline exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values of less than 0.20 µg/mL. These compounds also showed low cytotoxicity against VERO cells.

In the realm of antifungal agents, a quinoline-benzofuran conjugate, referred to as compound a3 , was found to be a novel and promising agent against the fungus Botrytis cinerea. nih.gov It effectively inhibited spore germination and severely undermined the normal physiological structure of the mycelium. nih.gov Furthermore, studies on benzofuro[3,2-c]quinoline derivatives have indicated their potential as antibacterial agents.

Table 3: Antimicrobial Activity of Benzofuroquinoline Analogs

Compound Name Isomer Target Organism Activity (MIC)
11-methoxybenzofuro[2,3-b]quinoline benzofuro[2,3-b]quinoline Mycobacterium tuberculosis <0.20 µg/mL
11-methylaminobenzofuro[2,3-b]quinoline benzofuro[2,3-b]quinoline Mycobacterium tuberculosis <0.20 µg/mL
11-dimethylaminobenzofuro[2,3-b]quinoline benzofuro[2,3-b]quinoline Mycobacterium tuberculosis <0.20 µg/mL

Mycobacterial Growth Inhibition Studies

The quinoline core is a recognized "privileged" scaffold in the development of antibacterial agents, with several derivatives showing notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. jst.go.jp While research on the specific this compound isomer is limited, studies on its analogs, particularly benzofuro[2,3-b]quinoline derivatives, have yielded promising results in the search for new anti-tuberculosis (TB) agents.

A series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives have been synthesized and evaluated for their anti-TB activity. wikipedia.org Notably, it was found that 11-arylaminated derivatives were more potent against Mycobacterium tuberculosis than their 11-aryloxylated counterparts. wikipedia.org Among the tested compounds, certain derivatives exhibited significant activity, as detailed in the table below.

CompoundMIC (μg/mL) against M. tuberculosis H37RvIC50 (μg/mL) against VERO cellsSelectivity Index (SI)
11-methoxybenzofuro[2,3-b]quinoline&lt;0.2011.77&gt;58.85
11-methylaminobenzofuro[2,3-b]quinoline&lt;0.205.55&gt;27.75
11-dimethylaminobenzofuro[2,3-b]quinoline&lt;0.20&gt;30.00&gt;150
Table 1: Anti-mycobacterial activity and cytotoxicity of selected benzofuro[2,3-b]quinoline derivatives. wikipedia.org

The high selectivity index of 11-dimethylaminobenzofuro[2,3-b]quinoline, in particular, highlights the potential of this scaffold to selectively target mycobacteria with minimal toxicity to mammalian cells. wikipedia.org The mechanism of action for some quinoline-based compounds has been suggested to involve the inhibition of FtsZ, a crucial cell division protein in bacteria, offering a specific target for drug development. jst.go.jp

Furthermore, structurally related benzofuro[3,2-f] jst.go.jpbenzopyrans have also been identified as a new class of antitubercular agents. These compounds demonstrated significant activity against both the H37Rv and Beijing strains of Mycobacterium tuberculosis, with MIC99 values in the range of 1-10 μg/ml. nih.gov Importantly, they showed good activity against drug-resistant mycobacterial strains and exhibited low cytotoxicity, suggesting their potential as specific anti-TB agents. nih.gov

Anti-Inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including quinoline derivatives. The indoloquinoline alkaloid cryptolepine (B1217406), which shares a structural resemblance to the benzofuroquinoline core, has been shown to possess anti-inflammatory properties. nih.gov Specifically, cryptolepine has been demonstrated to decrease the production of nitric oxide and inhibit nuclear factor-kappa B (NF-ĸB) DNA binding during in vitro inflammatory stimulation. nih.gov NF-ĸB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.

The anti-inflammatory potential of the broader furoquinoline family is also supported by studies on furo[3,2-b]indole derivatives. One such derivative, N-(3-piperidinopropyl)-4-methyl-6-trifluoromethyl furo[3,2-b]indole-2-carboxamide (FI-302), has been evaluated for its pharmacological effects, including anti-inflammatory activity. nih.gov Additionally, certain 2-alkynyl quinolines and pyridines have been noted for their anti-inflammatory activities, further underscoring the potential of the quinoline scaffold in modulating inflammatory responses. nih.gov

Bone Resorption Inhibition and Ossification Stimulation

The maintenance of bone homeostasis is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process can lead to conditions like osteoporosis. Research into compounds that can modulate bone metabolism has identified benzofuran derivatives as a promising class of molecules.

Several benzofuran derivatives have been shown to promote osteoblast differentiation, a key step in bone formation. jst.go.jpnih.gov For instance, a study on novel benzofuran derivatives identified 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide as a potent promoter of osteoblast differentiation. jst.go.jpnih.gov This compound was found to inhibit cyclin-dependent kinase 8 (CDK8), suggesting a potential mechanism for its osteogenic activity. jst.go.jpnih.gov In vivo studies in ovariectomized rats, a model for postmenopausal osteoporosis, showed that this compound increased femoral bone mineral density, bone volume, and mineral content. jst.go.jpnih.gov This highlights the potential of the 3,5-disubstituted benzofuran scaffold for developing orally active osteogenic drugs. jst.go.jpnih.gov

Furthermore, benzofuran-pyran hybrids have been investigated as potential bone anabolic agents. nih.gov Certain compounds from this class were found to stimulate osteoblast differentiation and enhance mineralization in osteoblast cells. nih.gov Mechanistic studies revealed that these compounds can up-regulate the expression of key osteogenic genes such as RUNX2, BMP-2, and COL-1. nih.gov Another study on a benzofuran pyran hybrid demonstrated its ability to prevent glucocorticoid-induced osteoporosis in mice by modulating the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone formation. nih.gov

Conversely, some benzofuran derivatives have been synthesized as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in both bone formation and pathological calcification. nih.gov One such derivative, SMA14, was found to inhibit mineral formation in osteoblast-like cells, indicating its potential for treating conditions involving excessive calcification. nih.gov

Neuroprotective Activity of Related Furoquinoline Systems

Neurodegenerative diseases represent a significant and growing health concern. The search for neuroprotective agents has explored a wide range of chemical scaffolds. The tricyclic furo[3,2-c]quinoline (B8618731) skeleton, an isomer of the this compound system, has been identified as a neuroprotective agent. nih.gov

The broader class of quinoline derivatives has been extensively studied for its neuroprotective potential. nih.gov These compounds have been investigated for their ability to act as multifunctional antioxidants and as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The incorporation of a furan (B31954) ring, as in the furoquinoline systems, can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved neuroprotective activity.

Selectivity and Efficacy Considerations in Biological Systems

A crucial aspect in the development of any therapeutic agent is its selectivity and efficacy. An ideal drug candidate should exhibit high potency against its intended target while minimizing off-target effects and toxicity to normal cells. Studies on benzofuroquinoline analogs have provided valuable insights into these considerations.

In the context of anticancer activity, a series of benzofuro[3,2-c]quinoline derivatives were evaluated for their in vitro antileukemia activity. nih.govnih.gov Several of these compounds displayed potent activity against the MV-4-11 leukemia cell line. nih.gov Importantly, when tested for selectivity, these compounds were found to be significantly less toxic to normal human peripheral blood mononuclear cells. nih.gov For example, the most active compound showed a selectivity index (SI) of 79.5, indicating it was nearly 80 times more selective for cancer cells over normal cells. nih.gov

CompoundIC50 (μM) against MV-4-11 cellsIC50 (μM) against PBMCsSelectivity Index (SI)
Compound 2e0.129.5479.5
Compound 2p0.54>50>92.6
Compound 2q0.31>50>161.3
Compound 2u0.35>50>142.9
Table 2: Antileukemia activity and selectivity of selected benzofuro[3,2-c]quinoline derivatives. nih.gov

Similarly, in the realm of anti-mycobacterial agents, the selectivity of benzofuro[2,3-b]quinoline derivatives has been a key focus. wikipedia.org As mentioned previously, compounds such as 11-dimethylaminobenzofuro[2,3-b]quinoline exhibited a high selectivity index, demonstrating their potential to effectively inhibit the growth of M. tuberculosis with low cytotoxicity to mammalian cells. wikipedia.org These findings underscore the potential of the benzofuroquinoline scaffold to be chemically modified to achieve high efficacy and selectivity for various biological targets.

Computational and Theoretical Chemistry in Benzofuro 3,2 G Quinoline Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. This method is crucial in the study of benzofuroquinoline derivatives to elucidate their mechanism of action and to guide the design of more potent inhibitors.

For instance, in studies involving isomers like benzofuro[3,2-b]quinoline, molecular docking has been employed to understand their interaction with cancer-related targets such as cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I). researchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzofuroquinoline scaffold and the amino acid residues in the active site of the target protein. By analyzing these interactions, researchers can understand the structural basis for the observed biological activity and propose modifications to the ligand to improve binding affinity.

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the target. For quinoline-based analogues, MD simulations have been used to confirm the stability of the ligand within the binding sites of receptors like EGFR and VEGFR-2. dntb.gov.ua These simulations can reveal that key residues in the binding site maintain stable interactions with the ligand over the simulation period, reinforcing the predictions made by docking studies.

The insights gained from these simulations are summarized in the table below, showcasing representative findings from studies on related quinoline (B57606) derivatives.

Computational MethodTarget ProteinKey Findings
Molecular Docking CDK2/Topo IIdentified key hydrogen bonding and hydrophobic interactions responsible for the inhibitory activity of derivatives. researchgate.net
Molecular Docking VEGFR-2Analyzed drug-receptor interactions to elucidate structure-activity relationships. researchgate.net
Molecular Dynamics (MD) EGFR/VEGFR-2Confirmed the stability of the ligand-protein complex over time. dntb.gov.ua
MD Simulations CDK2Tested the performance and strength of active molecules within the enzyme's active site. physchemres.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, NLO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like benzofuro[3,2-g]quinoline. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

One of the most common applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These calculations help in understanding how different substituents on the benzofuroquinoline core can modulate its electronic properties and, consequently, its biological activity.

DFT is also used to calculate various molecular descriptors that provide insights into reactivity. The table below lists some key parameters derived from DFT calculations for quinoline-based compounds.

DFT-Derived ParameterSignificance
HOMO Energy Relates to the electron-donating ability of the molecule.
LUMO Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.

Furthermore, computational methods are employed to investigate the nonlinear optical (NLO) properties of these compounds. NLO materials have applications in various fields, including optoelectronics. Calculations of properties such as dipole moment, polarizability, and hyperpolarizability can predict whether a benzofuroquinoline derivative might exhibit significant NLO effects. Such analyses have been performed on related quinoline and benzofuran (B130515) structures to explore their potential in materials science.

In Silico Prediction of Pharmacokinetic Properties and Biological Activities

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). In silico methods provide a rapid and cost-effective way to predict these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages of development.

Various computational models and software tools, such as SwissADME and QikProp, are used to calculate key physicochemical and pharmacokinetic parameters. researchgate.net These predictions are often based on established guidelines like Lipinski's "Rule of Five," which helps to evaluate the oral bioavailability of a compound. For numerous quinoline derivatives, in silico ADME predictions have been instrumental in guiding the synthetic efforts toward molecules with better pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. Both 2D- and 3D-QSAR studies have been successfully applied to quinoline and benzofuran derivatives to design novel inhibitors for various therapeutic targets. researchgate.netphyschemres.org These models help to identify the key structural features (descriptors) that are either beneficial or detrimental to the desired biological activity, thus providing a clear rationale for the design of new analogues.

The table below summarizes the types of properties predicted using these in silico approaches.

Prediction TypeParameters EvaluatedPurpose
Pharmacokinetics (ADME) Molecular weight, logP, hydrogen bond donors/acceptors, TPSA, solubility, GI absorption. nih.govTo assess the drug-likeness and potential oral bioavailability of the compounds.
Biological Activity (QSAR) Correlation of molecular descriptors with biological activity (e.g., IC50 values). researchgate.netphyschemres.orgTo predict the potency of new derivatives and guide lead optimization.
Toxicity Prediction Organ toxicities and other toxicological endpoints.To identify potential safety concerns early in the drug discovery process.

Mechanistic Insights Derived from Computational Modeling

Computational modeling plays a pivotal role in unraveling the underlying mechanisms of action for biologically active compounds and in understanding the pathways of chemical reactions. For benzofuroquinoline derivatives, these models provide a molecular-level explanation for their therapeutic effects and can guide the optimization of synthetic routes.

Through molecular docking and dynamics simulations, researchers can gain detailed mechanistic insights into how these compounds inhibit their biological targets. For example, by visualizing the binding mode of a benzofuro[3,2-b]quinoline derivative within the active site of CDK2, it is possible to understand how it disrupts the enzyme's normal function, leading to cell cycle arrest and apoptosis. researchgate.net These simulations can pinpoint specific amino acid interactions that are critical for inhibition, providing a testable hypothesis for site-directed mutagenesis experiments and explaining the structure-activity relationships observed experimentally. nih.gov

Computational chemistry is also applied to elucidate the mechanisms of chemical reactions used to synthesize the benzofuroquinoline scaffold. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the comparison of different possible reaction pathways, helping to explain why certain reaction conditions lead to the desired product. For instance, studies on the synthesis of related benzofuro[3,2-c]quinolines have explored stepwise reaction pathways involving chlorination, demethylation, and intramolecular cyclization. nih.govnih.gov While not always explicitly modeled, the design of such synthetic strategies is often guided by computational principles of reactivity and reaction energetics. Similarly, DFT has been used to study the hydrodenitrogenation mechanism of quinoline, providing insights into catalytic processes. nih.gov

These computational approaches provide a powerful complement to experimental work, offering a detailed, atomistic view that can rationalize experimental observations and guide future research directions in the chemistry and biology of this compound.

Advanced Spectroscopic Characterization and Interaction Analysis of Benzofuro 3,2 G Quinoline Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of benzofuro[3,2-g]quinoline derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of individual atoms, enabling the precise assignment of protons and carbons within the fused ring system and any appended substituents.

In ¹H NMR spectra of benzofuro[3,2-g]quinolines, the aromatic protons typically resonate in the downfield region, with their specific chemical shifts and coupling constants being highly dependent on their position within the heterocyclic framework and the electronic nature of any substituents. For instance, in the unsubstituted benzofuro[3,2-c]quinoline, the proton at position C1 resonates as a singlet at approximately 9.48 ppm, while other protons on the quinoline (B57606) and benzofuran (B130515) moieties appear as doublets and multiplets between 7.40 and 8.40 ppm. mdpi.com The presence of electron-donating or electron-withdrawing groups can cause significant shifts in these signals, providing further structural confirmation. Concentration-dependent NMR studies of related quinoline systems have shown that π-π stacking interactions between the aromatic rings can influence chemical shifts, a phenomenon that may also be relevant for this compound derivatives. uncw.edu

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon signals for the benzofuro[3,2-c]quinoline scaffold are typically observed in the range of approximately 110 to 160 ppm. mdpi.com The chemical shifts of specific carbons are influenced by their hybridization and proximity to heteroatoms and substituents. For example, carbons adjacent to the nitrogen and oxygen atoms will exhibit distinct chemical shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals, especially for complex derivatives. mdpi.comresearchgate.net These experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous construction of the molecular framework. mdpi.comresearchgate.net NOE (Nuclear Overhauser Effect) spectroscopy can provide insights into the spatial proximity of protons, which is crucial for determining the conformation of flexible side chains attached to the rigid this compound core. uncw.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Selected Benzofuro[3,2-c]quinoline Derivatives in CDCl₃ mdpi.com

CompoundH-1H-8Aromatic Protons (m)
Benzofuro[3,2-c]quinoline (2a)9.48 (s)8.08 (d)7.46-8.40
6-Methylbenzofuro[3,2-c]quinoline (2b)---
4-Methylbenzofuro[3,2-c]quinoline (2j)9.45 (s)-7.32-8.40
4-(Trifluoromethoxy)benzofuro[3,2-c]quinoline (2k)9.45 (s)-7.40-8.40

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound scaffolds, primarily used to confirm the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of the molecular formula, providing strong evidence for the successful synthesis of the target molecule. mdpi.comscielo.org.za

For example, in the characterization of benzofuro[3,2-c]quinoline, the calculated m/z for the protonated molecule [M+H]⁺ (C₁₅H₁₀NO) is 220.0757, and a typical experimental finding would be very close to this value, such as 220.0759, confirming the molecular formula. mdpi.com Similar accuracy is observed for substituted derivatives, where the measured mass will reflect the addition of the substituent groups. mdpi.comscielo.org.za

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced that can help to identify different parts of the molecule. While specific fragmentation pathways for the this compound core are not extensively detailed in the provided context, general principles of heterocyclic fragmentation would apply. This could involve cleavages leading to the loss of small neutral molecules like CO, HCN, or radicals corresponding to substituents. nih.govmdpi.com The fragmentation patterns can be diagnostic for the type and position of substituents on the this compound framework. mjcce.org.mk

Table 2: HRMS Data for Selected Benzofuro[3,2-c]quinoline Derivatives mdpi.com

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
Benzofuro[3,2-c]quinoline (2a)C₁₅H₁₀NO220.0757220.0759
4-Methylbenzofuro[3,2-c]quinoline (2j)C₁₆H₁₂NO234.0913234.0916
4-Fluorobenzofuro[3,2-c]quinolineC₁₅H₉FNO238.0663238.0667
4-(Trifluoromethoxy)benzofuro[3,2-c]quinoline (2k)C₁₆H₉F₃NO₂304.0580304.0584

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. libretexts.orgpressbooks.publibretexts.org The characteristic vibrational frequencies of various bonds serve as a molecular fingerprint. For benzofuro[3,2-g]quinolines, key absorptions would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1650 cm⁻¹ region), and C-O-C stretching of the furan (B31954) ring. libretexts.orglibretexts.org If substituents are present, their characteristic IR bands will also be observed. For example, a carbonyl group (C=O) in a substituent would give a strong absorption in the 1670-1780 cm⁻¹ range, while a hydroxyl group (O-H) would show a broad absorption around 3200-3600 cm⁻¹. libretexts.orgpressbooks.pub

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the this compound scaffold. These molecules typically exhibit strong absorption bands in the UV and sometimes the visible region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of any substituents. The electronic properties of the this compound core and its derivatives can be studied by analyzing their UV-Vis spectra, which is also relevant for applications such as in dye-sensitized solar cells. researchgate.net

Table 3: Characteristic IR Absorption Ranges for this compound Scaffolds libretexts.orglibretexts.org

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium to Weak
Alkane C-H Stretch2850-2960Medium to Strong
C=C and C=N Stretch (in-ring)1400-1650Medium to Strong
C-O-C Stretch (furan)1000-1300Medium to Strong
Carbonyl (C=O) Stretch (if present)1670-1780Strong
Hydroxyl (O-H) Stretch (if present)3200-3600Strong, Broad

Other Spectroscopic Techniques in Molecular Interaction Research (e.g., Fluorescence, ESR, TGA)

Beyond the core techniques described above, other spectroscopic methods play important roles in characterizing this compound scaffolds and their interactions.

Fluorescence Spectroscopy is particularly valuable for studying binding interactions. Many aromatic molecules, including potentially some this compound derivatives, are fluorescent. researchgate.netrsc.org Changes in the fluorescence properties (e.g., intensity, emission wavelength) of a this compound upon binding to a biological target like a protein or DNA can be used to determine binding constants and elucidate binding mechanisms. For instance, quenching or enhancement of fluorescence can indicate a direct interaction. Some this compound derivatives have been investigated for their potential as fluorescent dyes. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study molecules with unpaired electrons (radicals). While most this compound derivatives are not radicals themselves, ESR can be employed in specific contexts. For example, it could be used to study the generation of reactive oxygen species (ROS) induced by a this compound derivative in a biological system, or to investigate interactions with metalloproteins that have a paramagnetic metal center.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. While not a spectroscopic technique in the traditional sense, it provides information about the thermal stability of this compound compounds. TGA can determine decomposition temperatures and indicate the presence of solvated molecules (e.g., water or organic solvents) in a crystalline sample.

Future Research Directions for Benzofuro 3,2 G Quinoline

Innovation in Synthetic Methodologies for Scaffold Diversification

The future development of benzofuro[3,2-g]quinoline-based therapeutics is intrinsically linked to the innovation of synthetic methodologies that allow for broad scaffold diversification. While classical methods have proven effective, there is a growing need for more efficient, versatile, and environmentally benign strategies to generate a wider array of derivatives. Future research will likely focus on several key areas.

One promising direction is the development of novel multi-component reactions (MCRs). MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing reaction time, cost, and waste. The application of MCRs to the this compound core could enable the rapid generation of large libraries of analogues with diverse substitution patterns.

Furthermore, the use of advanced catalytic systems is expected to play a pivotal role. acs.org For instance, palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have already been employed in the synthesis of benzofuran (B130515) derivatives and could be more extensively applied to the this compound system. acs.org Gold- and silver-based catalysts also present opportunities for novel cyclization strategies. acs.org The exploration of chemo- and regioselective reactions will be crucial for introducing functional groups at specific positions on the scaffold, allowing for fine-tuning of the molecule's properties.

Another area of innovation lies in the development of solid-phase synthesis techniques for this compound analogues. This would facilitate the high-throughput synthesis and screening of compound libraries, accelerating the discovery of new drug candidates. Additionally, a focus on "green chemistry" principles, such as the use of safer solvents and energy-efficient reaction conditions, will be increasingly important.

Identification of Novel Biological Targets and Expanding Therapeutic Applications

While research into the biological activities of this compound derivatives has primarily focused on their anticancer and antimicrobial properties, the unique structural features of this scaffold suggest that its therapeutic potential may be much broader. A key future research direction will be the systematic exploration of novel biological targets.

High-throughput screening of diverse this compound libraries against a wide panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. The structural similarity of the this compound core to known DNA intercalators and topoisomerase inhibitors suggests that a deeper investigation into its interactions with nucleic acids and related enzymes is warranted.

Beyond cancer and infectious diseases, there is potential for this compound derivatives to be active against other pathologies. For instance, their heterocyclic nature makes them candidates for neurological disorders, where similar scaffolds have shown activity. The anti-inflammatory and antioxidant properties of related benzofuran compounds also suggest that these activities should be investigated for the this compound class. mdpi.com

A particularly interesting avenue for future research is the development of derivatives that can overcome drug resistance. nih.gov For example, certain quinoline (B57606) derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govnih.gov Targeting novel pathways or mechanisms of action with this compound compounds could provide a solution to this growing clinical challenge.

Rational Design and Optimization of this compound-Based Lead Compounds

The rational design and optimization of lead compounds will be a cornerstone of future research, moving beyond serendipitous discovery to a more targeted approach. This will involve a synergistic combination of computational modeling and experimental validation.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of this compound derivatives to their biological targets. This in silico approach can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

The optimization of lead compounds will also focus on improving their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. This may involve the introduction of specific functional groups or the modification of existing ones. For instance, the addition of polar groups could enhance aqueous solubility, while the modification of metabolically labile sites could increase in vivo half-life.

The following table presents a selection of benzofuroquinoline derivatives and their reported biological activities, illustrating the type of data that will be crucial for guiding lead optimization efforts.

CompoundTarget/ActivityIC50/MICReference
11-methoxybenzofuro[2,3-b]quinolineMycobacterium tuberculosis<0.20 µg/mL researchgate.net
11-methylaminobenzofuro[2,3-b]quinolineMycobacterium tuberculosis<0.20 µg/mL researchgate.net
11-dimethylaminobenzofuro[2,3-b]quinolineMycobacterium tuberculosis<0.20 µg/mL researchgate.net
Benzofuro[3,2-c]quinoline derivative 2eAntileukemia (MV-4-11 cell line)0.12 µM nih.gov
Benzofuro[3,2-c]quinoline derivative 2qAntileukemia (MV-4-11 cell line)0.24 µM nih.gov

Deeper Mechanistic Elucidation of Structure-Activity Relationships

A more profound understanding of the structure-activity relationships (SAR) of this compound derivatives is essential for their rational design. Future research should aim to move beyond simply identifying which compounds are active and delve into the molecular mechanisms underlying their activity.

Detailed SAR studies will involve the systematic modification of the this compound scaffold and the evaluation of the resulting changes in biological activity. This will help to identify the key structural features required for potent and selective activity. For example, studies on benzofuro[3,2-c]quinolines have shown that the position and nature of substituents on both the benzofuran and quinoline rings can have a dramatic impact on their antileukemia activity. nih.gov A free hydroxyl group at the C5 position of the benzofuran ring was found to be crucial for high potency. nih.gov

Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, can be used to study the binding of this compound derivatives to their biological targets at the atomic level. This will provide valuable insights into the specific molecular interactions that govern their activity and selectivity.

Furthermore, a deeper understanding of the mechanism of action is required. For instance, for anticancer derivatives, it will be important to determine whether they act via apoptosis, cell cycle arrest, or other mechanisms. For antimicrobial derivatives, identifying their specific cellular targets will be key to understanding their mode of action and to overcoming potential resistance mechanisms. nih.gov

By focusing on these four key areas of future research, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of a new generation of innovative medicines.

Q & A

Q. What are the standard synthetic routes for Benzofuro[3,2-g]quinoline and its derivatives?

this compound derivatives are typically synthesized via cyclization reactions or oxidative coupling. For example:

  • Oxidative coupling : 2-Iodo-substituted precursors (e.g., 2-iodo-N-methoxymethylindole) react with aldehydes (e.g., 2-bromobenzaldehyde) using Dess-Martin periodinane as an oxidizing agent .
  • Acid-catalyzed cyclization : Cycloalkenyloxyquinolines undergo rearrangements to form fused heterocycles, such as this compound derivatives .
  • Key steps : Hydrolysis, column chromatography (silica gel, chloroform/methanol), and recrystallization ensure purity .

Q. How are this compound derivatives characterized structurally?

Methodological characterization includes:

  • Spectroscopy : 1D/2D NMR (¹H, ¹³C, J-resolved) resolves signal overlaps in aromatic systems. For example, ¹H NMR signals at δ 7.8–8.2 ppm confirm fused quinoline protons .
  • Mass spectrometry : HRMS (e.g., ESI-QTOF) validates molecular formulas (e.g., [M+H]⁺ at m/z 326.1286 for C₂₁H₁₆N₃O) .
  • X-ray crystallography : Single-crystal diffraction confirms fused-ring geometry and substituent orientation .

Q. What purification techniques are critical for isolating this compound derivatives?

  • Column chromatography : Silica gel with gradients (e.g., hexane/ethyl acetate) separates isomers .
  • Recrystallization : Methanol or ethanol removes residual solvents and byproducts .
  • HPLC : Reversed-phase C18 columns resolve polar derivatives (e.g., sulfoxide-containing analogs) .

Advanced Research Questions

Q. How can low yields in this compound synthesis be addressed?

  • Catalyst optimization : Copper(I) iodide (5–20 mol%) improves Ullmann-type coupling efficiency for fused heterocycles .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in arylations .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive oxidations (e.g., Dess-Martin periodinane) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Kinase inhibition assays : ADP-Glo™ kits quantify IC₅₀ values against kinases (e.g., PIM1, CK1γ) in 384-well plates .
  • Antimicrobial testing : MIC values against MRSA (e.g., 2 µg/mL for benzofuro[3,2-b]quinoline) are determined via broth microdilution .
  • Anticancer screening : MTT assays on leukemia cell lines (e.g., K562) assess cytotoxicity (e.g., IC₅₀ < 10 µM for benzofuro[3,2-c]quinoline derivatives) .

Q. How do computational methods guide the design of this compound derivatives?

  • Density Functional Theory (DFT) : Gaussian 16 optimizes ground-state geometries and predicts UV-Vis absorption spectra (e.g., λₐᵦₛ ~350 nm) .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., DNA topoisomerase II, ΔG = −9.2 kcal/mol) .
  • SAR analysis : Substituent effects (e.g., electron-withdrawing groups at C-11) correlate with bioactivity trends .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified MRSA strains) and protocols (CLSI guidelines) .
  • Structural verification : Confirm derivative purity via HRMS and ¹³C NMR to rule out impurities .
  • Meta-analysis : Compare IC₅₀ ranges across studies (e.g., kinase inhibition varies by ATP concentration) .

Q. What strategies improve photophysical properties for imaging applications?

  • Substituent engineering : Electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yield (ΦF > 0.4) .
  • Solvatochromism studies : Measure emission shifts in solvents of varying polarity to optimize Stokes shift .
  • Lifetime measurements : Time-correlated single-photon counting (TCSPC) quantifies excited-state decay (τ ~2–5 ns) .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

PrecursorReagents/ConditionsYield (%)Reference
2-Iodoindole + 2-BromobenzaldehydeDess-Martin periodinane, DCM, RT65
CycloalkenyloxyquinolineHCl (conc.), reflux20–40
2-Aminopyridine derivativeCuI, K₂CO₃, DMF, 110°C45

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetActivity (IC₅₀/MIC)Reference
Benzofuro[3,2-b]quinolineMRSA OM4812 µg/mL
11-Fluoro-substituted analogPIM1 kinase0.8 µM
Benzofuro[3,2-c]quinolineLeukemia K562 cells7.3 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.